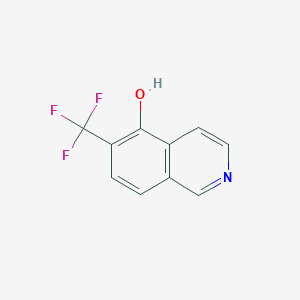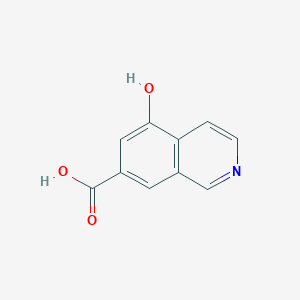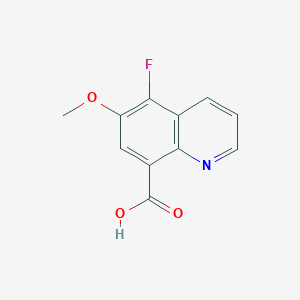
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloro-1,7-naphthyridine moiety. It is often used in organic synthesis and has shown promise in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of 8-chloro-1,7-naphthyridine with tert-butyl carbamate under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction can be conducted at room temperature using a combination of palladium catalysts and appropriate bases in solvents like 1,4-dioxane .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly significant for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines and other substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through cross-coupling and substitution reactions.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a building block for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
8-chloro-1,7-naphthyridine: The core structure of the compound, which can be modified to yield various derivatives.
Uniqueness
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate stands out due to its unique combination of the tert-butyl carbamate group and the 8-chloro-1,7-naphthyridine moiety. This combination imparts specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. As research continues, its applications are likely to expand, further highlighting its importance in the scientific community.
Propriétés
IUPAC Name |
tert-butyl N-(8-chloro-1,7-naphthyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-9-6-8-4-5-15-11(14)10(8)16-7-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBXIHXAXJZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














